molecular formula C8H17NO B7968589 3-Methoxycycloheptan-1-amine

3-Methoxycycloheptan-1-amine

Cat. No.: B7968589
M. Wt: 143.23 g/mol
InChI Key: KZVLHXNXASUQJO-UHFFFAOYSA-N
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Description

3-Methoxycycloheptan-1-amine (C7H15NO) is a chiral amine derivative of cycloheptane, characterized by a methoxy group adjacent to the amine functional group on a seven-membered ring. This unique structure makes it a versatile building block and intermediate in organic synthesis and drug discovery efforts. In research and development, this compound is primarily of interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its scaffold is particularly valuable for creating compound libraries aimed at probing biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes, where the cycloheptane core can influence the molecule's conformation and binding affinity. The presence of both amine and methoxy functional groups provides handles for further chemical modification, enabling researchers to develop structure-activity relationships (SAR). It is also a candidate for use in pharmacokinetic and metabolic studies, serving as a starting point for synthesizing metabolites or analogues. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this chemical.

Properties

IUPAC Name

3-methoxycycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(9)6-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLHXNXASUQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor, 3-methoxycycloheptanone, is treated with ammonium acetate or ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. The reaction typically proceeds in methanol or ethanol at 40–60°C for 12–24 hours. The methoxy group stabilizes the intermediate imine via electron donation, enhancing reaction efficiency.

Key Optimization Parameters:

  • Catalyst Selection : Pd/C or Raney nickel under hydrogen gas achieves yields of 65–75%, while NaBH₃CN in acidic media yields 50–60%.

  • Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) improve imine formation but may require higher temperatures.

Table 1: Reductive Amination Conditions and Yields

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd/C (H₂)Methanol502472
NaBH₃CNTHF251258
Raney Ni (H₂)Ethanol601868

Nucleophilic Substitution of 3-Bromo-1-methoxycycloheptane

This two-step method involves introducing the amine group via nucleophilic substitution. The synthesis begins with 3-bromo-1-methoxycycloheptane, where the bromide leaving group is displaced by an amine nucleophile.

Synthetic Pathway

  • Preparation of 3-Bromo-1-methoxycycloheptane :
    Cycloheptene is epoxidized, followed by acid-catalyzed ring-opening with methanol to yield 1-methoxycycloheptanol. Bromination using PBr₃ replaces the hydroxyl group with bromine.

  • Amine Substitution :
    The bromide intermediate reacts with aqueous ammonia or benzylamine in dimethylformamide (DMF) at 80°C for 48 hours. Debenzylation (if using benzylamine) via hydrogenolysis yields the primary amine.

Table 2: Substitution Reaction Outcomes

Amine SourceSolventTemperature (°C)Yield (%)
NH₃ (aq.)DMF8045
BenzylamineToluene10060*
*Yield after debenzylation: 55%

Cyclization of Linear Precursors

Ring-closing strategies offer an alternative route, constructing the cycloheptane ring while introducing functional groups.

Ring-Closing Metathesis (RCM)

A diene precursor, such as 1-methoxy-3-allyloxyhept-6-en-1-amine, undergoes RCM using a Grubbs catalyst (e.g., Grubbs II) to form the cycloheptane ring. Subsequent hydrogenation saturates the double bond, and hydrolysis removes protecting groups.

Advantages :

  • High stereochemical control.

  • Compatible with sensitive functional groups.

Challenges :

  • Requires specialized catalysts and anhydrous conditions.

Dieckmann Cyclization

A diester precursor, 3-methoxy-1-aminocycloheptane dicarboxylate, undergoes base-induced cyclization. This method is less favored due to competing side reactions and moderate yields (~40%).

Hydroamination of Cycloheptene Derivatives

Transition metal-catalyzed hydroamination offers a direct route to functionalized cycloheptanes. For example, 3-methoxycycloheptene reacts with ammonia in the presence of a gold(I) catalyst to form the amine via anti-Markovnikov addition.

Reaction Conditions :

  • Catalyst: AuCl(PPh₃)/AgSbF₆ (5 mol%).

  • Solvent: Dichloromethane, 25°C, 24 hours.

  • Yield: 50–55%.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodYield Range (%)ScalabilityCost Efficiency
Reductive Amination50–75HighModerate
Nucleophilic Substitution45–60MediumLow
RCM60–70LowHigh
Hydroamination50–55MediumModerate

Reductive amination balances yield and scalability, making it the preferred industrial method. Hydroamination, while innovative, remains limited by catalyst costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxycycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cycloheptanone or 3-methoxycycloheptanone.

    Reduction: 3-Methoxycycloheptanol.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

3-Methoxycycloheptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methoxycycloheptan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy group and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methoxycycloheptan-1-amine with structurally related compounds, focusing on molecular features, physicochemical properties, and functional implications.

Cyclic Amines with Methoxy Substituents

3-MeOMA (C₁₁H₁₇NO) Structure: A methoxymethamphetamine derivative with a 3-methoxy-substituted phenyl ring and methylamine side chain. Key Differences: Unlike this compound, 3-MeOMA lacks a cyclic backbone but shares the methoxy group. Its phenyl ring introduces aromaticity, enhancing stability but reducing conformational flexibility compared to cycloheptane . Physicochemical Data: Molecular weight = 179.26 g/mol; purity = 99.9% (HCl salt). Analytical methods (GC-MS, FTIR-ATR) confirmed its structural integrity .

(1R,3S)-3-Methoxycyclopentan-1-amine (C₆H₁₃NO) Structure: A five-membered cyclopentane analog with methoxy and amine groups at positions 3 and 1, respectively. Key Differences: The smaller ring size increases ring strain but reduces steric hindrance. Its logP (1.21) suggests moderate lipophilicity, comparable to inferred values for this compound (~1.5) .

Methoxmetamine (C₁₄H₁₉NO₂) Structure: A cyclohexanone derivative with 3-methoxy and methylamino substituents. Key Differences: The ketone group introduces polarity, contrasting with the amine-dominated reactivity of this compound. Its molecular weight (233.31 g/mol) reflects the larger cyclohexanone backbone .

Acyclic Methoxy-Amines

2-Ethyl-2-methoxybutan-1-amine (C₇H₁₇NO) Structure: A branched aliphatic amine with methoxy and ethyl groups. Key Differences: The absence of a cyclic system results in higher flexibility and lower steric constraints. Molecular weight = 131.22 g/mol, significantly lower than cycloheptane derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Functional Groups logP (Estimated) Reference
This compound* C₈H₁₇NO 143.23 (inferred) 7 Cycloheptane, 3-OCH₃, 1-NH₂ ~1.5 -
3-MeOMA C₁₁H₁₇NO 179.26 N/A Phenyl, 3-OCH₃, methylamine N/A
Methoxmetamine C₁₄H₁₉NO₂ 233.31 6 Cyclohexanone, 3-OCH₃, NHCH₃ N/A
2-Ethyl-2-methoxybutan-1-amine C₇H₁₇NO 131.22 N/A Branched aliphatic, OCH₃ N/A
(1R,3S)-3-Methoxycyclopentan-1-amine C₆H₁₃NO 115.17 5 Cyclopentane, 3-OCH₃, 1-NH₂ 1.21

*Inferred data due to lack of direct experimental evidence.

Research Findings and Implications

Synthetic Pathways :

  • Transaminase-catalyzed reactions (as in cyclohexane-1-amines ) may apply to cycloheptane derivatives, though enzyme compatibility with larger rings requires validation.
  • Methoxy group introduction typically involves nucleophilic substitution or methoxylation under controlled conditions.

Physicochemical Behavior :

  • Cycloheptane derivatives are predicted to exhibit higher lipophilicity than cyclopentane analogs due to increased hydrocarbon content.
  • Acyclic analogs (e.g., 2-Ethyl-2-methoxybutan-1-amine) show lower molecular weights and altered solubility profiles.

Functional Applications :

  • Cyclic methoxy-amines serve as intermediates in drug synthesis (e.g., psychoactive compounds ) or chiral building blocks in asymmetric catalysis.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxycycloheptan-1-amine, and what critical reaction conditions should be optimized?

Methodological Answer: Synthesis typically involves cycloheptanone as a starting material. Key steps include:

Imine Formation: Reacting 3-methoxycycloheptanone with an amine (e.g., methoxymethylamine) in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere .

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to the amine. Temperature control (0–25°C) prevents side reactions .

Salt Formation: Hydrochloric acid (HCl) is used to precipitate the amine as a hydrochloride salt for stability .
Critical Parameters:

  • Catalyst Selection: Copper acetate or phenanthroline ligands may enhance reaction efficiency in coupling steps .
  • Purification: Column chromatography with ethyl acetate/hexane gradients is recommended to isolate the pure amine .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.3 ppm for –OCH₃) and cycloheptane backbone .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 158.1542 for C₈H₁₇NO) .
  • Purity Assessment:
    • HPLC with UV Detection: Use a C18 column and acetonitrile/water mobile phase; monitor at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile intermediates (e.g., during HCl salt formation) .
  • Waste Disposal: Separate aqueous and organic waste; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral stationary phases are effective?

Methodological Answer:

  • Chiral Chromatography:
    • Column: Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) mobile phase .
    • Detection: Polarimetric or circular dichroism (CD) detectors to distinguish enantiomers .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) can selectively modify one enantiomer .

Q. What experimental strategies are used to study the compound’s interaction with monoamine transporters or receptors?

Methodological Answer:

  • In Vitro Binding Assays:
    • Radioligand Displacement: Use [³H]serotonin or [³H]dopamine to assess affinity for serotonin (SERT) or dopamine (DAT) transporters .
    • Cell-Based Models: Transfected HEK293 cells expressing human SERT/DAT; measure uptake inhibition via fluorescence .
  • Dose-Response Analysis: EC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. How do structural modifications (e.g., methoxy position) impact the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Variation: Incubate the compound in buffers (pH 2–9) at 37°C; monitor degradation via HPLC .
    • Oxidative Stress: Expose to H₂O₂ (3%) and analyze by LC-MS for oxidation products (e.g., cycloheptanone derivatives) .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) to predict bond dissociation energies and vulnerable sites .

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